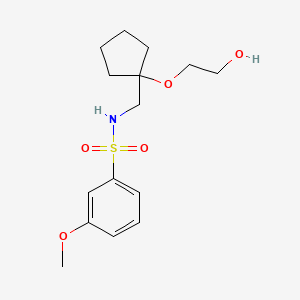
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals, including antibiotics and diuretics . The presence of the cyclopentyl and methoxy groups could potentially influence its physical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the sulfonamide group, which can participate in hydrogen bonding and may influence the compound’s solubility and reactivity.Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions, including hydrolysis and displacement reactions . The specific reactions that this compound might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could contribute to its solubility in water, while the cyclopentyl and methoxy groups could influence its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide and related compounds have been synthesized and characterized in various studies. These compounds have been analyzed using different spectroscopic methods, providing insight into their structural and electronic properties. For instance, Kantekin et al. (2015) synthesized and characterized novel peripherally octa-substituted metallophthalocyanines, which included similar compounds in their structure (Kantekin et al., 2015).
Applications in Medical Research
- Compounds with structures similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide have been evaluated for their potential in medical applications. For example, Hashimoto et al. (2002) synthesized derivatives that were evaluated for their inhibitory effects on cyclooxygenase enzymes, which are significant in the context of developing treatments for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Role in Antitumor Activities
- Several studies have investigated the antitumor activities of sulfonamide derivatives, which are structurally related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide. For instance, Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, finding some compounds to be potent cell cycle inhibitors and advancing to clinical trials (Owa et al., 2002).
Electrochemical Properties
- The electrochemical and spectroelectrochemical properties of related compounds have been studied, providing insights into their redox behaviors and potential applications in various fields. For example, Pu et al. (2016) investigated N-chloro-N-methoxybenzenesulfonamide, a structurally similar compound, for its reactive chlorinating properties (Pu et al., 2016).
Catalysis and Organic Synthesis
- These compounds have been used in organic synthesis and as catalysts. For example, Chaitanya and Anbarasan (2015) demonstrated the use of related compounds in rhodium-catalyzed cyanation of C-H bonds of alkenes, highlighting their utility in synthetic chemistry (Chaitanya & Anbarasan, 2015).
Computational Studies
- Computational studies have been conducted to understand the molecular and electronic structures of similar compounds. Mahmood et al. (2016) synthesized two sulfonamide derivatives and investigated their structures using density functional theory, highlighting the role of computational chemistry in understanding these compounds (Mahmood et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-20-13-5-4-6-14(11-13)22(18,19)16-12-15(21-10-9-17)7-2-3-8-15/h4-6,11,16-17H,2-3,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMDFUDIIFPGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2726141.png)
![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)
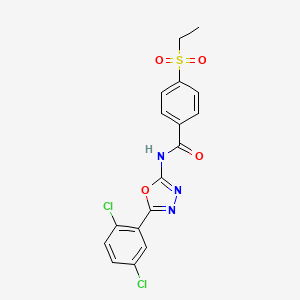
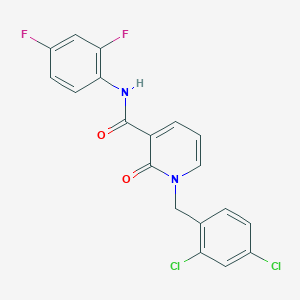
![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)
![(E)-1-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2726146.png)
![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)
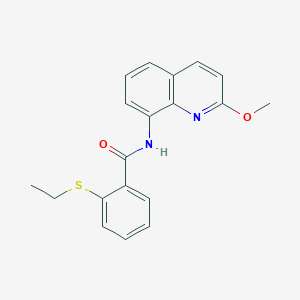
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)

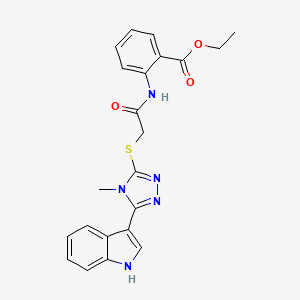
![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2726158.png)
![(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2726159.png)